molecular formula C8H14O3 B14043458 Ethyl 1-ethoxycyclopropane-1-carboxylate

Ethyl 1-ethoxycyclopropane-1-carboxylate

Cat. No.: B14043458
M. Wt: 158.19 g/mol
InChI Key: FCMOWDJGZDNMHC-UHFFFAOYSA-N
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Description

Ethyl 1-ethoxycyclopropane-1-carboxylate is a cyclopropane derivative featuring an ethoxy group and an ester moiety at the 1-position of the cyclopropane ring. Cyclopropane derivatives are widely studied due to their unique structural rigidity and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical chemistry. The ethoxy substituent in this compound enhances solubility in polar organic solvents and may influence its electronic and steric properties, affecting its reactivity in ring-opening or functionalization reactions .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 1-ethoxycyclopropane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-3-10-7(9)8(5-6-8)11-4-2/h3-6H2,1-2H3

InChI Key

FCMOWDJGZDNMHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethoxycyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of ethyl diazoacetate with ethyl vinyl ether in the presence of a catalyst such as rhodium or copper. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the cyclopropane ring.

Another method involves the reaction of ethyl 1-bromo-1-ethoxycyclopropane-1-carboxylate with a base such as sodium ethoxide. This reaction proceeds through a substitution mechanism, where the bromine atom is replaced by the ethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation reaction. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-ethoxycyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving cyclopropane ring-opening mechanisms.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of bioactive compounds.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 1-ethoxycyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 1-ethoxycyclopropane-1-carboxylate with structurally related cyclopropane derivatives, highlighting key molecular features and applications:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties/Applications Reference IDs
This compound C₈H₁₄O₃ ~158.20 Ethoxy, ester Hypothesized use in organic synthesis; enhanced solubility due to ethoxy group. N/A
Ethyl 1-methylcyclopropanecarboxylate C₇H₁₂O₂ 128.17 Methyl, ester Used as a building block in pharmaceuticals; simple alkyl substituent aids stability.
Ethyl 1-acetylcyclopropanecarboxylate C₈H₁₂O₃ 156.18 Acetyl, ester Reactive towards nucleophiles; potential intermediate for ketone-based reactions.
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate C₇H₁₂O₃ 144.17 Hydroxymethyl, ester Polar substituent enhances aqueous solubility; used in polymer chemistry.
Ethyl 1-cyanocyclopropanecarboxylate C₇H₉NO₂ 155.15 Cyano, ester High reactivity for nitrile transformations; precursor to heterocycles.
Ethyl 1-amino-2-vinylcyclopropanecarboxylate C₈H₁₃NO₂ 155.20 Amino, vinyl, ester Diastereoselective synthesis; applications in medicinal chemistry.

Key Structural and Functional Differences:

  • Substituent Effects: Ethoxy vs. Acetyl vs. Ethoxy: The acetyl group (COCH₃) introduces electrophilic character, making the compound reactive towards nucleophiles, whereas the ethoxy group is less reactive but improves solubility . Hydroxymethyl vs. Ethoxy: The hydroxymethyl (CH₂OH) substituent adds polarity, enhancing solubility in water, whereas ethoxy favors organic solvents .
  • Reactivity and Applications: Ethyl 1-acetylcyclopropanecarboxylate undergoes ketone-specific reactions (e.g., Grignard additions), whereas this compound may participate in ether-cleavage or ester hydrolysis reactions . The amino and vinyl groups in Ethyl 1-amino-2-vinylcyclopropanecarboxylate enable further functionalization, such as peptide coupling or cycloadditions, which are less feasible with the ethoxy analog .

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